Methylamino-PEG3-azide
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Contemporary Chemical Biology
Polyethylene glycol (PEG) linkers are synthetic polymers that have become indispensable tools in chemical biology and medicine. chempep.com Their popularity stems from a unique combination of properties, including solubility in aqueous solutions, biocompatibility, and low immunogenicity. chempep.combroadpharm.com These characteristics make PEG linkers ideal for connecting different molecules, such as proteins, peptides, and small molecule drugs, without adversely affecting their function. axispharm.combiosyn.com This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their stability, improving their pharmacokinetic profiles, and reducing immune responses. axispharm.combiosyn.com
PEG linkers are available in two main forms: polydisperse and monodisperse. Polydisperse PEGs are a mixture of polymers with a range of molecular weights, while monodisperse or discrete PEGs (dPEGs) have a precisely defined length and molecular weight. broadpharm.combroadpharm.com This precision is crucial for creating well-defined bioconjugates with reproducible properties. biosyn.com The versatility of PEG linkers is further expanded by the variety of functional groups that can be attached to their ends, such as amines, azides, alkynes, and NHS esters, allowing for a wide array of conjugation strategies. broadpharm.combroadpharm.com
Significance of Methylamino-PEG3-azide in Enabling Multifunctional Chemical Tools
The specific structure of this compound, with its distinct methylamine (B109427) and azide (B81097) functionalities, makes it a valuable reagent for constructing complex, multifunctional chemical tools. biosynth.combroadpharm.com The methylamine group provides a reactive handle for conjugation to molecules containing carboxylic acids or activated esters, forming stable amide bonds. axispharm.com Simultaneously, the azide group can participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chemicalbook.commedchemexpress.com
This dual reactivity allows for the sequential or orthogonal ligation of different molecular entities. For instance, it is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.com PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. chemsrc.commolnova.com this compound can serve as the linker connecting the ligand that binds to the target protein and the ligand that recruits the E3 ligase. chemsrc.comtargetmol.com The PEG component of the linker enhances the solubility and optimizes the spatial orientation of the two ligands. broadpharm.comchemicalbook.com
Beyond PROTACs, this linker is also employed in the creation of antibody-drug conjugates (ADCs). molnova.com In this context, it can be used to attach a cytotoxic drug to an antibody, with the PEG spacer improving the solubility and stability of the final conjugate. fcad.com
Historical Context and Evolution of Azide- and Methylamine-Functionalized PEG Reagents
The use of PEG in biomedical applications dates back to the 1970s, initially focused on reducing the immunogenicity and extending the circulation time of proteins. chempep.com The early methods of PEGylation were often non-specific, resulting in a heterogeneous mixture of products. biosyn.comleadinglifetechnologies.com The 1990s saw the development of monodisperse PEG linkers with defined functional groups, which allowed for more controlled and site-specific conjugation. chempep.com
The advent of "click chemistry" in the early 2000s revolutionized the field of bioconjugation by providing a set of highly reliable and specific reactions. The azide-alkyne cycloaddition became a particularly popular method for its high efficiency and compatibility with biological systems. acs.orgnih.gov This spurred the development of heterobifunctional PEG linkers incorporating an azide group alongside another reactive moiety.
The synthesis of PEG reagents with amine functionalities also has a long history, as primary amines are common targets for bioconjugation. thermofisher.com However, early methods for producing amine-functionalized PEGs sometimes resulted in products of unreliable quality. researchgate.net More recent synthetic strategies have focused on creating more stable and efficient amine-containing linkers. researchgate.netrsc.org The combination of a methylamine and an azide group in a single PEG linker like this compound represents a convergence of these developments, offering a versatile and powerful tool for modern chemical biology. broadpharm.commedchemexpress.com
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C9H20N4O3 |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 1355197-57-7 |
| Appearance | Varies (often a liquid or oil) |
| Solubility | Soluble in water, DMSO, DCM, and DMF. broadpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBLXGCJBLFAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Functionalization Methodologies of Methylamino Peg3 Azide
Synthetic Routes for Methylamino-PEG3-azide Precursors
The synthesis of this compound relies on the methodical construction of its precursors, which involves the formation of the core PEG spacer followed by the introduction of the specific terminal functional groups.
Strategies for Incorporating the Polyethylene (B3416737) Glycol Spacer
The polyethylene glycol (PEG) spacer is a critical component that imparts hydrophilicity. For heterobifunctional PEGs like this compound, synthetic strategies must allow for the differential modification of each terminus. A common and effective method begins with the ring-opening polymerization of ethylene (B1197577) oxide. acs.orgnih.gov This process can be initiated by a molecule, such as allyl alcohol, to create an α-allyl-ω-hydroxyl PEG, providing two chemically distinct ends for further modification. acs.orgnih.gov
Another approach involves starting with a symmetric dihydroxy PEG and inducing asymmetry through selective modification of one hydroxyl group. Monotosylation, for instance, is a key step that activates one end of the PEG chain for subsequent reactions while leaving the other hydroxyl group available for different modifications. mdpi.com
| Method | Initiator/Precursor | Key Features | References |
| Ring-Opening Polymerization | Allyl Alcohol | Produces an α-allyl-ω-hydroxyl PEG, creating two distinct functional ends from the start. | acs.org, nih.gov |
| Asymmetric Monofunctionalization | Symmetrical Dihydroxy PEG | Involves selective activation (e.g., tosylation) of one hydroxyl group, creating a heterobifunctional intermediate. | mdpi.com |
Introduction of the Azide (B81097) Functionality
The azide group (N₃) is a versatile functional handle, primarily used in "click chemistry" reactions. A prevalent method for its introduction involves a two-step process starting from a hydroxyl-terminated PEG. mdpi.com First, the hydroxyl group is converted into a good leaving group, typically through sulfonylation with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine. mdpi.comnih.gov The resulting PEG-tosylate or PEG-mesylate intermediate then undergoes nucleophilic substitution with sodium azide (NaN₃) to yield the azido-terminated PEG. mdpi.commdpi.com This conversion is generally efficient and results in high purity of the azido-functionalized product. mdpi.com The successful introduction of the azide can be confirmed by detecting its characteristic antisymmetric stretching vibration band in FTIR spectroscopy. mdpi.com
Methods for Methylamine (B109427) Group Integration
The integration of the primary methylamine group can be achieved through several synthetic pathways. One of the most common strategies for creating an amine-terminated PEG is via the reduction of an azide-terminated precursor. researchgate.net This approach is particularly convenient when synthesizing a molecule with both azide and amine functionalities. The Staudinger reaction, using triphenylphosphine (B44618) (PPh₃), is a well-established method for reducing the azide to a primary amine with high yield and purity. mdpi.comresearchgate.net Alternatively, hydrogenation over a palladium on carbon (Pd/C) catalyst can also be employed. researchgate.net
To obtain the specific methylamine group, a direct nucleophilic substitution using methylamine on an activated PEG terminus (e.g., PEG-mesylate) could be envisioned. However, a more controlled approach often involves the reaction of the activated PEG with a protected form of the amine, followed by deprotection. nih.gov For instance, a mesylated PEG can be reacted with (Boc)₂NH, followed by the deprotection of the Boc groups to yield a primary amine, which could then be selectively methylated. nih.gov Direct amination with ammonia (B1221849) is also possible but can lead to the formation of secondary and tertiary amine by-products, complicating purification. mdpi.combiopharminternational.com
| Functionality | Method | Reagents | Key Features | References |
| Azide | Nucleophilic Substitution | 1. TsCl or MsCl 2. NaN₃ | High-yield conversion of a hydroxyl group to an azide. | mdpi.com, mdpi.com |
| Amine (Primary) | Azide Reduction | PPh₃ (Staudinger) or H₂/Pd-C | Clean and high-purity conversion of an azide to an amine. | mdpi.com, researchgate.net |
| Amine (Primary) | Direct Amination | Ammonia | Can produce by-products (secondary/tertiary amines), reducing yield. | mdpi.com, biopharminternational.com |
Advanced Functionalization Techniques for this compound
This compound is designed for use in advanced conjugation strategies where control over the site of attachment and the reaction chemistry is paramount. Its heterobifunctional nature is central to its utility.
Site-Specific Modification Strategies
Site-specific modification is crucial for preserving the biological activity of complex molecules like proteins. frontiersin.orgbiochempeg.com this compound offers two distinct reactive handles for such precise modifications.
Azide Terminus: The azide group is primarily used for bioorthogonal "click chemistry" reactions. ijrpr.com It can undergo a highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO, BCN). medchemexpress.com This allows for the precise attachment of the linker to a protein or other molecule that has been genetically or chemically modified to contain an alkyne group. nih.gov
Methylamine Terminus: The primary amine group is a nucleophile that can be selectively reacted with various electrophilic functional groups. broadpharm.com It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. biopharminternational.combiochempeg.com It can also be conjugated to carboxyl groups on a target molecule using carbodiimide (B86325) activators like EDC. mdpi.com Furthermore, under controlled pH conditions, it can react with aldehydes to form an imine, which can be subsequently reduced to a stable secondary amine linkage. biopharminternational.cominterchim.fr
Orthogonal Reactivity Exploitation in Multi-step Syntheses
The strategic design of this compound incorporates two distinct functional groups, a methylamine and an azide, at opposite ends of a polyethylene glycol (PEG) spacer. This heterobifunctional architecture is central to its utility in complex chemical syntheses, enabling selective, sequential reactions in a controlled manner. The principle underlying this capability is orthogonal reactivity, where each functional group can be addressed by a specific chemical transformation without interfering with the other. acs.orgrsc.org This allows for the stepwise construction of elaborate molecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comxcessbio.comchemsrc.com
The methylamine group serves as a nucleophile, readily reacting with electrophiles like activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds, or with aldehydes and ketones to form imines, which can be subsequently reduced to stable secondary amine linkages. broadpharm.comchemicalbook.com Conversely, the azide group is prized for its participation in bioorthogonal "click chemistry" reactions. medchemexpress.comchemicalbook.com It undergoes highly efficient and specific cycloaddition with alkyne-containing molecules, including those with terminal alkynes, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) moieties. medchemexpress.combroadpharm.com These reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), form a stable triazole ring and are known for their high yields and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. medchemexpress.comjenabioscience.com
The power of this orthogonal design is realized in multi-step syntheses where this compound acts as a central linker. A molecule of interest can first be conjugated to the methylamine terminus. After this initial reaction, the resulting product, which now bears a terminal azide, can be purified and subjected to a second, independent reaction at the azide position. For instance, in the assembly of a PROTAC, a ligand for a target protein containing a carboxylic acid could be coupled to the methylamine group. xcessbio.comchemsrc.com The resulting intermediate is then "clicked" to an E3 ligase ligand that has been modified with an alkyne group, completing the synthesis of the bifunctional molecule. medchemexpress.com This stepwise approach provides precise control over the final structure of the conjugate.
The table below details the specific orthogonal reactions available for the functional groups of this compound.
Table 1: Orthogonal Reactions of this compound
| Functional Group | Reaction Type | Co-reactant | Resulting Linkage |
|---|---|---|---|
| Methylamine | Amidation | Activated Carboxylic Acid (e.g., NHS ester) | Amide |
| Reductive Amination | Aldehyde or Ketone | Secondary Amine | |
| Azide | CuAAC | Terminal Alkyne | 1,2,3-Triazole |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | 1,2,3-Triazole |
The following table provides a representative example of a multi-step synthesis workflow using this compound to create a bioconjugate.
Table 2: Exemplary Multi-step Synthesis of a Bioconjugate
| Step | Reaction | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Amidation | This compound + NHS-ester-activated Protein Ligand | Protein Ligand-PEG3-azide |
| 2 | Purification | N/A (e.g., size exclusion chromatography) | Isolated Protein Ligand-PEG3-azide |
| 3 | SPAAC | Protein Ligand-PEG3-azide + DBCO-functionalized Fluorophore | Protein Ligand-PEG3-(triazole)-Fluorophore |
This exploitation of orthogonal reactivity makes this compound a versatile tool, enabling the modular and efficient assembly of complex, precisely defined molecules for advanced research applications. acs.org
Bioorthogonal Click Chemistry Applications of Methylamino Peg3 Azide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methylamino-PEG3-azidemedchemexpress.commedchemexpress.cnmedchemexpress.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne. organic-chemistry.orgmdpi.com Methylamino-PEG3-azide, with its terminal azide, readily participates in this reaction with alkyne-containing molecules. chemicalbook.commedchemexpress.commedchemexpress.com
Reaction Kinetics and Efficiency in Aqueous and Organic Media
The CuAAC reaction is known for its favorable kinetics, often exhibiting a significant rate acceleration in aqueous environments compared to organic solvents. organic-chemistry.orgnih.gov The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, which is advantageous for bioconjugation reactions that are typically performed in physiological buffers. chemicalbook.com While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of CuAAC suggest that reactions involving this molecule would be efficient in water. organic-chemistry.orgnih.gov The reaction is generally fast, with rate constants for CuAAC ranging from 10 to 10⁴ M⁻¹s⁻¹. nih.gov
Catalyst Systems and Ligand Optimization
The Cu(I) catalyst is crucial for the CuAAC reaction. organic-chemistry.org It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate. mdpi.comjenabioscience.com To enhance catalyst stability, prevent oxidation, and accelerate the reaction, various chelating ligands are employed. nih.govsigutlabs.com
Commonly used ligands include:
Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) : One of the first-generation ligands, though it has limited water solubility. nih.gov
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) : A water-soluble ligand that is highly effective in bioconjugation reactions and helps protect biomolecules from oxidative damage. nih.govnih.gov
Bathophenanthroline sulfonates : These have also been used to create effective, albeit oxygen-sensitive, catalyst systems. jenabioscience.com
The optimization of the catalyst system involves adjusting the ratio of ligand to copper to balance catalytic activity and stability. nih.gov For many bioconjugation applications, a five-fold excess of a ligand like THPTA relative to the copper salt is recommended to protect sensitive biomolecules. jenabioscience.com
Bioconjugation Yields and Purity Considerations
CuAAC reactions are renowned for their high yields, often approaching quantitative levels, and for producing products with high purity that may not require extensive purification like chromatography. organic-chemistry.orgbaseclick.eu This high efficiency is a key advantage for bioconjugation, where starting materials can be precious and in low concentrations. jenabioscience.com
However, purity considerations in bioconjugation are critical. Byproducts from the reducing agent, ascorbate, can potentially react with amino acid residues on proteins, leading to modifications and aggregation. jenabioscience.com The use of optimized catalyst systems with protective ligands like THPTA helps to mitigate these side reactions. nih.gov
Copper-Free Click Chemistry using Methylamino-PEG3-azidemedchemexpress.commedchemexpress.com
The toxicity of the copper catalyst can be a concern for in vivo applications. biochempeg.comresearchgate.net This has led to the development of copper-free click chemistry methods, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). nih.govacs.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Strained Alkynes (DBCO, BCN)medchemexpress.commedchemexpress.com
SPAAC utilizes strained cyclooctynes, which possess significant ring strain that drives the reaction with azides without the need for a catalyst. nih.gov this compound can react with various strained alkynes, including:
Dibenzocyclooctyne (DBCO) : A commonly used strained alkyne in SPAAC reactions. medchemexpress.com
Bicyclononyne (BCN) : Another strained alkyne that readily reacts with azides in a copper-free manner. medchemexpress.comvulcanchem.com
The reaction of the azide group of this compound with these strained alkynes forms a stable triazole linkage, making it a valuable tool for bioconjugation in living systems. medchemexpress.commedchemexpress.comvulcanchem.com
Comparative Analysis of Reaction Rates and Biocompatibility
A key trade-off between CuAAC and SPAAC lies in their reaction rates and biocompatibility.
| Reaction Type | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Key Biocompatibility Considerations |
| CuAAC | 10 - 10⁴ nih.gov | Yes (Copper) | Potential cytotoxicity from the copper catalyst. biochempeg.com |
| SPAAC | Slower than CuAAC (approx. 100-fold) acs.org | No | Highly biocompatible due to the absence of a toxic catalyst. baseclick.eubiochempeg.com |
While SPAAC is generally slower than CuAAC, its major advantage is the elimination of the cytotoxic copper catalyst, making it highly suitable for applications in living cells and organisms. baseclick.eubiochempeg.comacs.org The bulky nature of the strained alkynes used in SPAAC can sometimes present challenges due to steric hindrance and increased hydrophobicity. acs.org The hydrophilic PEG linker in this compound can help to mitigate some of the solubility issues associated with these reagents. chemicalbook.com
Applications in Live Cell and In Vivo Systems
The azide group, a key functional component of this compound, serves as a bioorthogonal chemical reporter. This means it is essentially invisible to biological processes and does not react with native functional groups found in living organisms. thermofisher.com This property allows for its incorporation into biomolecules within living cells or organisms for subsequent, highly specific chemical modification. thermofisher.commdpi.com The azide is small and can be introduced into various biomolecules, such as proteins or glycans, through metabolic labeling, where cells are supplied with azide-tagged building blocks. thermofisher.compnas.org
Once an azide-functionalized molecule is present in a live cell, a reagent like a phosphine (B1218219) or a strained alkyne can be introduced to specifically react with the azide via bioorthogonal ligation chemistry. mdpi.comthermofisher.com The Staudinger ligation, for which this compound provides the azide component, is noted for its compatibility with live-cell labeling applications due to its efficiency and the bioorthogonality of the reactants. thermofisher.comnih.gov
Detailed research has demonstrated the feasibility of these applications. In one study, the azide-containing amino acid azidohomoalanine was used as a surrogate for methionine and was incorporated into proteins by E. coli. The resulting azide-labeled proteins could then be selectively modified by a phosphine reagent via the Staudinger ligation, even within the complex environment of a total cell lysate. pnas.org This highlights the reaction's specificity in a biological milieu. pnas.org
While direct studies citing this compound in live cells are specific, the utility of closely related structures is well-documented. For instance, a fluorescent probe attached to a PEG3-azide linker, 5-TAMRA-PEG3-azide, has been successfully used in cell proliferation assays. uni-muenchen.de In these experiments, HEK-293T cells were incubated with an alkyne-modified nucleoside (EdU), which was incorporated into newly synthesized DNA. Following cell fixation, the alkyne-modified DNA was specifically tagged with the 5-TAMRA-PEG3-azide probe using a copper-catalyzed click reaction, allowing for visualization by fluorescence microscopy. uni-muenchen.de This demonstrates the effective use of the PEG3-azide moiety for labeling biomolecules within a cellular context.
| Research Application | Model System | Bioorthogonal Handle | Key Finding | Citation |
| Protein Modification | E. coli cell lysate | Azidohomoalanine | Selective modification of azide-labeled proteins via Staudinger ligation in the presence of all other cellular proteins. | pnas.org |
| DNA Labeling | HEK-293T cells | 5-ethynyl-2'-deoxyuridine (EdU) | Successful bioconjugation of alkyne-modified DNA with a 5-TAMRA-PEG3-azide probe for fluorescence imaging. | uni-muenchen.de |
Staudinger Ligation Applications with this compound
The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond between an azide, such as the one present in this compound, and a phosphine, which is typically engineered with an adjacent electrophilic trap. thermofisher.comacs.org Discovered by Hermann Staudinger over a century ago, the reaction's modern adaptation for bioconjugation has become a cornerstone of chemical biology. nih.govacs.org Its utility stems from the bioorthogonal nature of the azide and phosphine groups, which react specifically with each other in aqueous environments at room temperature without interfering with the vast array of functional groups present in biological systems. thermofisher.comnih.gov This reaction has been successfully applied to peptide synthesis, cell-surface engineering, and the modification of proteins under native conditions. pnas.orgacs.org
Traceless and Non-Traceless Ligation Strategies
The Staudinger ligation can be performed using two distinct strategies: non-traceless and traceless ligation. acs.orgwikipedia.org
Non-Traceless Staudinger Ligation: In the original bioconjugation design, the phosphine reagent contains a covalently attached reporter group (e.g., a fluorophore or biotin). wikipedia.org After the ligation reaction, the phosphine oxide byproduct remains covalently attached to the newly formed amide bond. researchgate.net Thus, the organophosphorus reagent becomes a permanent part of the final ligated product. wikipedia.org
Traceless Staudinger Ligation: To overcome the issue of incorporating the bulky and often undesirable phosphine oxide, the traceless Staudinger ligation was developed. acs.orgwikipedia.org In this more refined approach, the phosphine is functionalized with an electrophilic trap (like a thioester) that is connected through a cleavable linker. acs.orgnih.gov After the initial aza-ylide forms, it attacks the intramolecular electrophilic trap. nih.gov This step simultaneously forms the desired amide bond and cleaves the bond linking the product to the phosphine moiety. acs.orgnih.gov The result is a native amide bond, with the phosphine oxide released as a separate byproduct, leaving no "trace" of the organophosphorus reagent in the final conjugate. wikipedia.orghzdr.de
| Feature | Non-Traceless Ligation | Traceless Ligation | Citations |
| Phosphine Reagent | Contains a reporter group directly attached. | Contains an electrophilic trap on a cleavable linker. | acs.orgwikipedia.org |
| Final Product | Contains the amide bond and the phosphine oxide. | Contains a native amide bond; the phosphine oxide is a byproduct. | wikipedia.orgresearchgate.nethzdr.de |
| Key Advantage | Simpler phosphine design. | Product is free of the phosphorus atom, yielding a native linkage. | acs.orghzdr.de |
| Primary Application | Attaching reporter groups where the linker's presence is acceptable. | Protein synthesis and modification where a native structure is desired. | nih.govwikipedia.org |
Chemoselectivity in Complex Biological Environments
A defining feature of the Staudinger ligation is its exceptional chemoselectivity, which makes it a powerful tool for use in complex biological settings. nih.govacs.org The reacting partners—the azide and the phosphine—are considered bioorthogonal. thermofisher.com This means they are chemically inert to the vast array of functional groups naturally present in biological systems, such as amines, thiols, and carboxylic acids. nih.gov
This high degree of specificity allows the ligation to proceed cleanly in aqueous environments and within the complex milieu of cell lysates or even inside living cells, with minimal side reactions or off-target modifications. thermofisher.compnas.orgnih.gov The reaction's chemoselectivity ensures that the phosphine reagent will react exclusively with its intended azide-tagged target. thermofisher.com
A compelling demonstration of this selectivity was the modification of a single, azide-labeled recombinant protein (murine dihydrofolate reductase) within a crude E. coli lysate. pnas.org Despite the presence of thousands of other cellular proteins and metabolites, the Staudinger ligation proceeded to modify only the target protein, showcasing the reaction's robustness and precision in a challenging biological environment. pnas.org This makes the ligation an invaluable method for selectively labeling and studying biomolecules in their native context. pnas.orgacs.org
Applications of Methylamino Peg3 Azide in Advanced Bioconjugation and Chemical Biology
Protein and Peptide Conjugation Methodologies
The unique structure of Methylamino-PEG3-azide makes it a valuable tool for modifying proteins and peptides. The azide (B81097) group readily participates in highly efficient and specific click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.commedchemexpress.com These reactions allow for the covalent attachment of the PEG linker to proteins and peptides that have been functionalized with an alkyne group. axispharm.commedchemexpress.com This method is a cornerstone of bioconjugation, enabling the creation of well-defined and stable protein-PEG conjugates. acs.org
Strategies for Site-Specific Labeling of Proteins and Peptides
Achieving site-specific labeling is crucial to preserve the biological activity of proteins and peptides. Random modification can lead to a loss of function. Several strategies have been developed to introduce bioorthogonal functional groups at specific locations on a protein, which can then be targeted by reagents like this compound.
One powerful technique is the genetic incorporation of unnatural amino acids (UAAs) containing an alkyne or azide handle into the protein sequence. nih.gov This allows for the precise placement of the reactive group for subsequent conjugation. For instance, methionine analogs such as azidohomoalanine (AHA) and homopropargylglycine (HPG) can be incorporated into proteins and then specifically labeled via click chemistry. nih.gov
Enzymatic methods also offer high specificity. nih.gov For example, transglutaminase can be used to attach azide-functionalized probes to specific glutamine residues within a protein sequence or a recognition tag. researchgate.net This enzymatic approach allows for controlled labeling under mild conditions, both in vitro and on the surface of living cells. researchgate.net Another strategy involves converting the N-terminal α-amine group of a protein into an azide through a process called diazotransfer, which then allows for a click reaction. unimi.it
These site-specific methods ensure that the PEGylation occurs at a predetermined location, minimizing interference with the protein's active site or binding interfaces and resulting in a homogeneous product. nih.govunimi.it
Enhancing Solubility and Stability of Bioconjugates via PEGylation
The polyethylene (B3416737) glycol (PEG) component of this compound significantly enhances the solubility and stability of the resulting bioconjugates. axispharm.comresearchgate.net PEG is a hydrophilic polymer that increases the hydrodynamic volume of the modified protein or peptide. researchgate.net This increased size and hydrophilicity help to prevent aggregation and improve solubility in aqueous environments. axispharm.comconju-probe.com
The flexible PEG linker can also act as a spacer, reducing steric hindrance between the conjugated molecule and its binding partners, which can help maintain the bioactivity of the protein or peptide. axispharm.com Furthermore, PEGylation has been shown to enhance the thermal stability of proteins. researchgate.net
Impact on Immunogenicity and Pharmacokinetic Profiles of Bioconjugates
The attachment of PEG chains, a process known as PEGylation, has a profound impact on the immunogenicity and pharmacokinetic properties of bioconjugates. researchgate.netmdpi.com By creating a hydrophilic shield around the protein, PEGylation can mask immunogenic epitopes, reducing the likelihood of an immune response against the therapeutic protein. researchgate.netmdpi.com This "stealth effect" is a key advantage in the development of protein-based drugs. mdpi.com
From a pharmacokinetic perspective, the increased hydrodynamic size of PEGylated proteins slows their clearance by the kidneys, leading to a significantly longer circulation half-life in the body. researchgate.netmdpi.com This extended half-life allows for less frequent dosing and can improve the therapeutic efficacy of the drug. The improved pharmacokinetic profile is a major driver for the use of PEGylation in the development of therapeutic proteins and peptides. acs.orggoogle.com
Nucleic Acid Functionalization and Labeling
This compound is also a valuable reagent for the functionalization and labeling of nucleic acids, including oligonucleotides and more complex DNA nanostructures. axispharm.comsmolecule.com The principles of click chemistry are again central to these applications, providing a highly efficient and specific method for attaching the PEG linker to modified nucleic acids. acs.org
Oligonucleotide Modification through Solid-Phase Synthesis
Solid-phase synthesis is the standard method for creating custom oligonucleotides. oup.com This technique allows for the incorporation of modified nucleobases or the addition of functional groups at specific points in the nucleic acid sequence. oup.com
One approach involves incorporating an alkyne-modified phosphoramidite (B1245037) during synthesis. The resulting alkyne-functionalized oligonucleotide can then be conjugated with an azide-containing molecule like this compound via a copper-catalyzed click reaction, often while the oligonucleotide is still attached to the solid support. nih.gov This on-column click chemistry streamlines the synthesis of oligonucleotide conjugates. nih.gov
An alternative method introduces modifications to the phosphite (B83602) intermediates during solid-phase synthesis using sulfonyl azides. oup.comresearchgate.net This allows for the introduction of an azide handle onto the phosphate (B84403) backbone of the DNA strand, which can subsequently be reacted with an alkyne-functionalized molecule. nih.gov These methods provide a versatile toolkit for creating a wide range of functionalized oligonucleotides for various applications in research and diagnostics. oup.comresearchgate.net
Integration into DNA Origami and Nanostructure Assembly
DNA origami is a technique that uses the principles of Watson-Crick base pairing to fold a long single-stranded DNA scaffold into complex, custom-designed two- and three-dimensional nanostructures. nih.gov These structures can be functionalized with high precision by modifying the staple strands that hold the scaffold in place. nih.gov
Staple strands can be synthesized with alkyne modifications at specific locations. After the DNA origami structure is assembled, it can be reacted with azide-containing molecules like this compound. nih.gov This post-assembly functionalization allows for the precise placement of molecules on the DNA nanostructure. nih.gov
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is well-suited for this purpose due to its high efficiency in aqueous environments. nih.gov This has been demonstrated by attaching small molecules and proteins to DNA origami sheets. nih.gov Furthermore, click reactions can be used to create covalent linkages between staple strands, enhancing the stability of the DNA nanostructure. scientificarchives.com The ability to functionalize DNA nanostructures with molecules like PEG via this compound is crucial for applications in drug delivery, where the PEG can improve the biocompatibility and circulation time of the nanocarrier. bohrium.com
Development of Chemical Probes and Biosensors
The heterobifunctional nature of this compound, which combines a reactive methylamino group, a flexible hydrophilic polyethylene glycol (PEG) spacer, and an azide group for click chemistry, makes it a valuable building block in the synthesis of sophisticated chemical probes and biosensors. axispharm.combroadpharm.com The methylamino end can be conjugated to various molecules, such as carboxylic acids, while the azide end allows for a highly specific and efficient bioorthogonal reaction with alkyne-functionalized reporters or biomolecules. axispharm.commedkoo.com The PEG3 linker enhances the aqueous solubility and biocompatibility of the resulting probes, which is crucial for applications in biological systems. axispharm.combroadpharm.com
Fluorescent Imaging Probes and Targeted Visualization Agents
This compound serves as a versatile linker for creating fluorescent probes designed for targeted imaging of biomolecules within complex biological environments like live cells. smolecule.com The fundamental design of these probes involves conjugating the methylamino group of the linker to a targeting moiety (e.g., a small molecule ligand, peptide, or inhibitor) that recognizes a specific biological target. The azide group is then available to be "clicked" onto a fluorescent dye that contains a reactive alkyne group. This modular approach allows for the creation of a diverse array of imaging agents.
The azide function participates in highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.com These reactions are highly specific and can be performed in biological media without interfering with native cellular processes. For instance, a probe can be designed where the methylamino group is acylated with a kinase inhibitor, and the azide is then reacted with an alkyne-modified fluorophore. When introduced to cells, this probe would bind to its target kinase, allowing for visualization of the kinase's location and abundance via fluorescence microscopy.
The development of near-infrared (NIR) fluorogenic azide probes, which exhibit a significant increase in fluorescence upon reaction with an alkyne, is particularly advantageous for in vivo imaging due to deeper tissue penetration and lower background autofluorescence. pnas.org Probes based on silicon-rhodamine (SiR) scaffolds are an example of this, showing up to a 48-fold enhancement in fluorescence upon triazole formation. pnas.org While not this compound itself, linkers like it are essential for attaching such dyes to targeting molecules.
| Probe Component | Function | Example Molecule/Moiety | Reference |
|---|---|---|---|
| Targeting Ligand | Binds to a specific biological molecule (e.g., protein, receptor). | Peptides, small molecule inhibitors, antibodies | nih.gov |
| This compound | Acts as a heterobifunctional, hydrophilic linker. | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine | axispharm.com |
| Fluorescent Reporter | Provides a detectable signal for imaging. | Alkyne-modified TAMRA, Si-rhodamine, or other fluorophores | pnas.orgbroadpharm.com |
| Conjugation Chemistry | Covalently links the reporter to the azide linker. | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) | medchemexpress.com |
Affinity Capture and Proteomic Enrichment Strategies
In chemical proteomics, identifying the targets of bioactive small molecules is a critical challenge. This compound can be used to construct affinity-based probes for the capture and subsequent identification of cellular targets. These strategies, often termed Activity-Based Protein Profiling (ABPP), rely on probes that covalently label proteins of interest, which are then enriched and identified using mass spectrometry. nih.gov
A typical affinity probe built with this linker would feature a reactive group to covalently bind to a protein target, a targeting moiety attached via the linker's methylamino group, and the azide handle for downstream applications. After the probe has labeled its target proteins within a cell lysate or in live cells, the lysate is treated with a reporter tag containing a reactive alkyne and an affinity handle, most commonly biotin (B1667282). nih.gov
The azide on the protein-bound probe reacts with the alkyne-biotin tag via a click reaction. nih.gov The resulting biotinylated protein-probe complexes can then be selectively captured and enriched from the complex proteome using streptavidin-coated agarose (B213101) or magnetic beads. nih.govnih.gov Unbound proteins are washed away, and the captured proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach enables the identification of direct protein targets of a drug or metabolite in a complex biological sample.
Workflow for Affinity Capture using a this compound-based Probe
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. Probe Synthesis | A targeting ligand is conjugated to the methylamino group of this compound. | Targeting ligand, this compound | broadpharm.com |
| 2. Target Labeling | The probe is incubated with a proteome (e.g., cell lysate) to allow binding to its protein targets. | Synthesized probe, cell lysate | nih.gov |
| 3. Biotin Tagging | An alkyne-functionalized biotin tag is added and conjugated to the probe's azide group via click chemistry. | Alkyne-Biotin, CuSO₄, TCEP/TBTA (for CuAAC) | nih.gov |
| 4. Affinity Enrichment | Biotinylated proteins are captured from the lysate using streptavidin-coated beads. | Streptavidin agarose/magnetic beads | nih.govnih.gov |
| 5. Identification | Captured proteins are eluted, digested, and identified by mass spectrometry. | Trypsin, LC-MS/MS instrument | nih.gov |
Radiochemistry Applications for Molecular Imaging
Molecular imaging techniques like Positron Emission Tomography (PET) require the labeling of targeting biomolecules with positron-emitting radionuclides. This compound is a precursor for creating prosthetic groups used in the radiolabeling of sensitive biomolecules for PET imaging. pnas.org The azide group is ideal for efficiently "clicking" a radiolabel onto a biomolecule that has been modified with an alkyne or a strained cycloalkyne.
A common strategy involves first synthesizing a radiolabeled prosthetic group, such as [18F]fluoroethyl-PEG3-azide. pnas.org This is achieved by reacting a precursor with the radionuclide, in this case, Fluorine-18 (¹⁸F). This small, radiolabeled azide-containing molecule can then be rapidly and efficiently conjugated to a larger, heat-sensitive targeting biomolecule (e.g., a peptide or antibody fragment) under mild, biocompatible conditions using click chemistry. acs.org This two-step, modular approach is often preferred over direct radiolabeling of the biomolecule, which may require harsh conditions that can cause denaturation and loss of function.
For example, a Tyr³-Octreotide peptide modified with a trans-cyclooctene (B1233481) (TCO) group can be labeled with an ¹⁸F-containing tetrazine prosthetic group in an inverse-electron-demand Diels-Alder (IEDDA) reaction for PET imaging of pancreatic carcinoma. acs.org Similarly, an alkyne-modified peptide could be labeled using [18F]fluoroethyl-PEG3-azide. This methodology allows for the reliable production of PET radiotracers for visualizing a wide range of biological targets and processes in vivo. pnas.org
| Prosthetic Group | Reactive Moiety | Radionuclide | Application/Conjugation Target | Reference |
|---|---|---|---|---|
| [18F]fluoroethyl-PEG3-azide | Azide | ¹⁸F | Conjugation to alkyne-modified biomolecules | pnas.org |
| [18F]SFB (N-succinimidyl 4-[18F]fluorobenzoate) | NHS-ester | ¹⁸F | Conjugation to amine-containing biomolecules | pnas.org |
| [18F]FBEM (N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide) | Maleimide | ¹⁸F | Conjugation to thiol-containing biomolecules | pnas.org |
| [18F]F-TCO ([18F]fluoroethyoxy-TCO) | trans-cyclooctene | ¹⁸F | Conjugation to tetrazine-modified biomolecules | pnas.org |
Methylamino Peg3 Azide in Drug Delivery Systems and Therapeutics Research
PROTAC Synthesis and Design
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. chemsrc.comfrontiersin.org These bifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. frontiersin.orgresearchgate.net This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. frontiersin.org
Methylamino-PEG3-azide serves as a valuable PEG-based linker in the modular synthesis of PROTACs. chemsrc.commedchemexpress.comchemicalbook.com Its structure provides two key functionalities for this purpose. The terminal azide (B81097) group is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comchemicalbook.com These reactions allow for the efficient and specific conjugation of the linker to a molecule containing a complementary alkyne, BCN, or DBCO group. medchemexpress.comchemicalbook.com
The methylamino group at the other end of the linker is reactive towards carboxylic acids and their activated esters, as well as carbonyl compounds like aldehydes and ketones, forming stable amide bonds. chemicalbook.comaxispharm.combroadpharm.com This reactivity enables the covalent attachment of the other binding moiety of the PROTAC, be it the ligand for the target protein or the E3 ligase. axispharm.com The PEG3 spacer itself imparts increased hydrophilicity and solubility to the final PROTAC molecule in aqueous environments. chemicalbook.combroadpharm.com
The successful design of a PROTAC hinges on several key principles related to the conjugation of the E3 ligase ligand and the target protein ligand. The linker, for which this compound is a component, plays a crucial role in this design. frontiersin.orgresearchgate.net
The length and composition of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. frontiersin.org The linker must be long enough to span the distance between the two proteins without causing steric hindrance, yet not so long that it leads to unproductive binding or instability. The choice of linker can significantly impact the efficacy of the resulting PROTAC. nih.gov
The attachment points for the linker on both the E3 ligase ligand and the target protein ligand are also of paramount importance. frontiersin.org The linker should be connected at a position that does not interfere with the binding of either ligand to its respective protein. This requires a detailed understanding of the structure-activity relationships of both ligands. The development of PROTACs has been greatly advanced by the identification of suitable small-molecule ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), and the determination of appropriate "exit vectors" for linker attachment. frontiersin.orgnih.gov
Role of this compound as a PROTAC Linker
Targeted Drug Delivery Enhancement
The properties of this compound also make it a valuable tool for enhancing targeted drug delivery systems. Its ability to modify drug molecules and nanoparticles addresses several key challenges in this area of research.
This compound can be used to functionalize drug molecules or nanoparticles to improve their targeting capabilities. axispharm.com By conjugating targeting ligands—such as antibodies, peptides, or aptamers—to the azide or methylamino group of the linker, researchers can create drug delivery systems that specifically recognize and bind to receptors that are overexpressed on the surface of cancer cells or other diseased tissues. nih.gov This active targeting strategy can increase the concentration of the therapeutic agent at the desired site of action, thereby enhancing its efficacy. nih.gov The PEG linker itself can contribute to improved tumor penetration. mdpi.com
A significant challenge in drug delivery is the rapid clearance of therapeutic agents and nanoparticles from the bloodstream by the mononuclear phagocyte system (MPS). nih.gov The process of PEGylation, or the attachment of PEG chains to a molecule or nanoparticle, is a well-established strategy to overcome this issue. nih.govmdpi.com The hydrophilic PEG chains create a "stealth" effect, forming a protective layer that shields the drug or nanoparticle from opsonization and subsequent phagocytic clearance. nih.govmdpi.com
By incorporating this compound into a drug conjugate or nanoparticle formulation, the PEG3 component contributes to this shielding effect, thereby prolonging the systemic circulation time. axispharm.comnih.gov This extended circulation allows for greater accumulation of the therapeutic agent in the target tissue, particularly in tumors, through the enhanced permeability and retention (EPR) effect. nih.gov By directing the drug more effectively to the target site, off-target effects on healthy tissues can be significantly reduced. nih.govfrontiersin.org
The principles of bioconjugation enabled by this compound can also be applied to the design of controlled release systems. By covalently linking a drug to a polymer or nanoparticle via the linker, the release of the drug can be controlled. nih.gov This stable linkage can prevent premature drug release while in circulation. nih.gov The design can incorporate release mechanisms that are responsive to specific stimuli within the target environment, such as a change in pH in the acidic tumor microenvironment. mdpi.com This ensures that the therapeutic agent is released in a concentrated manner at the site where it is needed most, further improving therapeutic outcomes and minimizing systemic toxicity. mdpi.com
Prolonging Circulation Time and Reducing Off-Target Effects
Development of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a powerful class of anticancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. nih.gov The design of an ADC is a meticulous process, with the linker molecule playing a pivotal role in the conjugate's stability, solubility, and mechanism of action. thermofisher.com this compound has emerged as a valuable tool in ADC development due to its unique combination of functional groups. creative-biolabs.comaxispharm.com
Linker Functionality in ADC Design
The linker in an ADC serves as the chemical bridge connecting the antibody to the cytotoxic payload. thermofisher.com this compound is classified as a non-cleavable linker, meaning it is designed to remain intact until the entire ADC is degraded within the lysosome of the target cell. thermofisher.comcreative-biolabs.com This approach ensures that the potent payload is released only after the ADC has been internalized, enhancing the specificity of the drug delivery. thermofisher.com
The key functionalities of this compound in ADC design are:
Methylamino Group (-NHCH3): This primary amine provides a reactive handle for conjugation to the antibody or a payload. It readily reacts with carboxylic acids or activated esters to form stable amide bonds, a common strategy for linking molecules in bioconjugation. axispharm.com
Azide Group (-N3): The azide group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. nih.govmedchemexpress.com This functionality allows for the precise and stable attachment of a payload that has been modified with a complementary reactive group, such as an alkyne. broadpharm.com
| Functional Group | Role in ADC Design | Key Features |
| Methylamino (-NHCH3) | Reactive handle for conjugation | Forms stable amide bonds with carboxylic acids or activated esters. axispharm.com |
| PEG3 Spacer | Enhances solubility and flexibility | Hydrophilic, increases water solubility, and reduces steric hindrance. broadpharm.comaxispharm.com |
| Azide (-N3) | Enables "click chemistry" | Participates in highly efficient and specific bioorthogonal reactions with alkynes. broadpharm.commedchemexpress.com |
Strategies for Conjugating Payloads to Antibodies
The conjugation of a cytotoxic payload to an antibody using a linker like this compound involves a series of strategic chemical reactions. The bifunctional nature of this linker allows for a two-step process that ensures a well-defined and stable final product.
One common strategy involves first reacting the methylamino group of the linker with an activated carboxylic acid on either the payload or a modification site on the antibody. This forms a stable amide bond. axispharm.com The resulting intermediate, now bearing a reactive azide group, is then ready for the second step of the conjugation.
The azide group is typically reacted with a payload or antibody that has been functionalized with an alkyne group. This reaction is a cornerstone of click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and results in the formation of a stable triazole linkage. medchemexpress.com It requires a copper catalyst, and while effective, care must be taken as copper can sometimes impact the stability of the antibody. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. medchemexpress.comnih.gov This method is often preferred for biological applications as it avoids the potential for metal-induced damage to the biomolecules. researchgate.net
A research study demonstrated the use of a PEG3-azide linker in the site-specific conjugation of two different fluorescent dyes to the antibody trastuzumab. nih.gov In this instance, the azide group on the linker was reacted with a payload containing a TCO (trans-cyclooctene) group, another type of strained alkene used in bioorthogonal chemistry. nih.gov In another example, a payload was modified with a DBCO group to facilitate a SPAAC reaction with an azide-functionalized antibody, resulting in a stable ADC. creative-biolabs.com
The table below summarizes research findings on the application of azide-alkyne click chemistry in the development of ADCs.
| Antibody | Payload | Click Chemistry Method | Key Finding | Reference |
| Trastuzumab | MMAE | SPAAC | Achieved a drug-to-antibody ratio (DAR) of 2, with promising in vitro cytotoxicity against breast cancer cell lines. | researchgate.net |
| Modified 1C1 anti-EphA2 mAb | Alkynyl-PBD dimer | CuAAC | Demonstrated highly potent and specific cytotoxic activity in vitro and in vivo. | researchgate.net |
| Trastuzumab | MMAE and MMAF (dual payload) | SPAAC | The dual-payload ADC showed superior efficacy in a multidrug-resistant xenograft model compared to single-payload ADCs. | nih.gov |
Methylamino Peg3 Azide in Materials Science and Nanotechnology
Surface Modification and Biocompatibility Enhancement
The ability to alter the surface properties of materials is critical for their application in biological environments. Methylamino-PEG3-azide is utilized in this context to impart desirable characteristics such as biocompatibility and resistance to non-specific interactions.
A significant challenge in the use of materials in biological systems is the unwanted adhesion of proteins, cells, and other biomolecules, a phenomenon known as non-specific binding or biofouling. researchgate.net Coating surfaces with Poly(ethylene glycol) (PEG) is a widely adopted strategy to mitigate this issue. researchgate.netnih.gov The hydrophilic PEG chains create a hydrated layer on the material's surface. researchgate.netmdpi.com This layer acts as a physical and energetic barrier, sterically hindering the close approach of proteins and other biomolecules, thereby reducing their adsorption. researchgate.netmdpi.com
This compound can be used to create such antifouling surfaces. axispharm.com The methylamine (B109427) end of the molecule can be anchored to a material surface that has, for example, carboxyl groups. This leaves the azide-terminated PEG chain extending from the surface, creating the protein-resistant hydrophilic shield. researchgate.net This is particularly crucial for devices like biosensors, where non-specific binding can lead to false-positive results and misinterpretation of data. researchgate.net
Table 1: Effect of PEG Surface Coating on Biomaterial Interaction
| Surface Property | Uncoated Surface | PEG-Coated Surface (via linkers like this compound) | Mechanism of Action |
| Protein Adsorption | High | Significantly Reduced | Formation of a hydrophilic hydration layer and steric hindrance. researchgate.netmdpi.com |
| Cell Adhesion | Prone to non-specific cell attachment | Inhibited | The hydrated PEG cloud prevents cell surface receptors from interacting with the material. researchgate.net |
| Biocompatibility | May trigger immune/inflammatory responses | Improved, with reduced immunogenicity | Shielding of the material surface from recognition by the immune system. mdpi.comaxispharm.com |
Beyond simply preventing unwanted interactions, modifying biomaterials with this compound can actively improve their intended function. By coating a material, its biocompatibility can be enhanced, which is essential for implants and other devices in long-term contact with the body. axispharm.com The PEG linker helps to reduce the immunogenicity of the material it coats. axispharm.com
Furthermore, the terminal azide (B81097) group provides a reactive handle for the specific immobilization of bioactive molecules. axispharm.com For instance, after coating a surface using the methylamine group, a specific peptide, growth factor, or antibody containing an alkyne group can be "clicked" onto the azide. This allows for the creation of a multifunctional surface that both resists non-specific binding and presents a specific biological signal to elicit a desired cellular response, such as targeted cell adhesion or differentiation.
Coating Materials for Reduced Non-Specific Binding
Polymer Synthesis and Engineering
This compound is a valuable building block in polymer chemistry due to its heterobifunctional nature, enabling the synthesis of well-defined and complex polymeric architectures. biosynth.com It acts as a linker to connect different polymer chains or to attach functional molecules to a polymer backbone. biosynth.combroadpharm.com
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and an alkyne. broadpharm.combroadpharm.comnih.gov This reaction's biocompatibility and mild conditions make it ideal for polymer functionalization. broadpharm.com
This compound is perfectly suited for these applications. broadpharm.commedchemexpress.com A polymer chain can be synthesized with pending carboxylic acid groups, which can then be reacted with the methylamine end of this compound. This results in a polymer backbone decorated with azide-terminated PEG side chains. These azide groups are then available for subsequent click reactions with any alkyne-containing molecule, allowing for the attachment of a wide array of functionalities. acs.org This modular approach is used to create polymers with tailored properties for applications ranging from drug delivery to advanced materials. acs.orgaxispharm.com
Table 2: Example of Polymer Functionalization using this compound
| Step | Reactants | Key Functional Groups Involved | Product |
| 1. Backbone Preparation | Polymer with pendant carboxyl groups | Carboxylic Acid (-COOH) | Carboxyl-functionalized polymer |
| 2. Linker Attachment | Carboxyl-functionalized polymer + this compound | Amine (-NHCH3) reacts with Carboxylic Acid (-COOH) | Polymer with pendant Azide-PEG3 groups |
| 3. Functionalization | Azide-functionalized polymer + Alkyne-modified molecule (e.g., a dye, drug, or peptide) | Azide (-N3) reacts with Alkyne (-C≡CH) via CuAAC | Fully functionalized polymer with desired molecule attached via a stable triazole linkage. broadpharm.comnih.gov |
The dual reactivity of this compound allows for its integration into more complex structures like polymer networks and hydrogels. mdpi.com Hydrogels are water-swollen polymer networks with numerous applications in tissue engineering and drug delivery. The properties of a hydrogel are highly dependent on its crosslinking density and the functionality within the network.
This compound can be used as a cross-linking agent or as a tether to incorporate active molecules into the hydrogel matrix. For example, one functional group (e.g., the methylamine) can participate in the primary network formation, while the other (the azide) remains available for post-fabrication modification via click chemistry. biorxiv.org This enables the creation of "smart" hydrogels that can, for instance, have growth factors clicked into their structure after the gel has been formed, providing spatial and temporal control over the presentation of biological cues.
Development of Functional Polymers via Click Chemistry
Nanoparticle Functionalization and Assembly
In nanotechnology, surface chemistry is paramount. This compound is an important tool for the functionalization of nanoparticles, enhancing their stability and enabling targeted applications. biosynth.com PEGylation, the process of attaching PEG chains to a surface, is a cornerstone of nanoparticle engineering for biomedical use. nih.gov
Coating nanoparticles with a PEG layer, often referred to as a "hydrophilic shield," provides colloidal stability and prevents the particles from aggregating in biological fluids. mdpi.comrsc.org This PEG corona also sterically hinders opsonization (the process where proteins mark particles for clearance), allowing the nanoparticles to evade the body's reticuloendothelial system and prolonging their circulation time in the bloodstream. nih.govmdpi.com
This compound can be used to attach these crucial PEG chains to nanoparticles. biosynth.com The methylamine group can bind to nanoparticles with carboxylated surfaces. Subsequently, the terminal azide group can be used to attach targeting ligands—such as antibodies, peptides, or small molecules—via click chemistry. rsc.org This dual functionality allows for the design of nanoparticles that are both stable in circulation and capable of selectively binding to specific targets, such as cancer cells. The assembly of nanoparticles can also be directed by this linker, using the highly specific azide-alkyne reaction to connect different nanoparticle populations in a controlled manner. amazonaws.com
Surface Functionalization of Nanoparticle Carriers
The process of modifying the surface of nanoparticles, known as surface functionalization, is critical for improving their stability, biocompatibility, and utility in various applications, particularly in drug delivery. acs.org this compound serves as a versatile linker for this purpose. The methylamine end of the molecule can react with functional groups like carboxylic acids present on the surface of a nanoparticle, forming a stable amide bond. This process coats the nanoparticle with a layer of PEG chains terminating in azide groups.
This azide-functionalized surface is then ready for further modification through "click chemistry," a set of reactions known for their high efficiency and specificity. medchemexpress.combroadpharm.combiochempeg.com The most common click chemistry reaction used in this context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-functionalized nanoparticle and a molecule containing an alkyne group. medchemexpress.com This allows for the precise attachment of various ligands, such as targeting molecules or imaging agents, to the nanoparticle surface.
A key advantage of using a PEG linker like this compound is that the PEG chains form a hydrated layer around the nanoparticle. This "stealth" coating helps to reduce non-specific protein adsorption (opsonization) and uptake by the mononuclear phagocyte system (MPS), which can prolong the circulation time of the nanoparticles in the bloodstream. nih.gov
Research Findings on Nanoparticle Functionalization:
In one study, researchers synthesized amphiphilic copolymers of poly(2-methyl-2-carboxytrimethylene carbonate-co-D,L-lactide) (poly(TMCC-co-LA)) which self-assembled into nanoparticles. utoronto.ca They utilized an amine-terminated PEG-azide, a molecule functionally analogous to this compound, to functionalize the surface. The amine group of the PEG linker reacted with the carboxylic acid groups on the nanoparticle surface via EDC/Sulfo-NHS chemistry, resulting in nanoparticles presenting azide groups on their exterior. utoronto.ca This created a platform for subsequent bio-conjugation reactions.
Another study demonstrated the functionalization of iron oxide nanoparticles. nih.gov In this case, aminated nanoparticles were first reacted with a heterobifunctional linker (GMBS) and then with a thiol-PEG-azide polymer. This process resulted in stable, azide-bearing nanoparticles ready for the attachment of targeting peptides via click chemistry. nih.gov
Table 1: Nanoparticle Functionalization using Amine-PEG-Azide Linkers This table is interactive. Click on the headers to sort the data.
| Nanoparticle Core Material | Linker Used | Functionalization Chemistry | Resulting Surface Group | Reference |
|---|---|---|---|---|
| Poly(TMCC-co-LA) | Amine-PEG-azide | EDC/Sulfo-NHS coupling | Azide (-N₃) | utoronto.ca |
| Dextran-coated iron oxide | Thiol-PEG-azide | Maleimide-thiol reaction | Azide (-N₃) | nih.gov |
Targeted Delivery of Nanomaterials
Building upon surface functionalization, this compound plays a crucial role in the targeted delivery of nanomaterials to specific cells or tissues. nih.gov Active targeting aims to enhance the accumulation of nanoparticles at a desired site, thereby increasing therapeutic efficacy and reducing off-target effects. mdpi.com This is achieved by attaching targeting ligands to the nanoparticle surface that can bind to specific receptors overexpressed on target cells.
The azide-functionalized nanoparticles, as described in the previous section, serve as an ideal platform for this purpose. Targeting moieties, such as peptides, antibodies, or small molecules, can be chemically modified to include an alkyne group. nih.gov Using the highly efficient click chemistry, these alkyne-modified ligands can be covalently attached to the azide-coated nanoparticles. medchemexpress.com
Detailed Research Findings on Targeted Delivery:
In the study involving poly(TMCC-co-LA)-g-PEG-N₃ nanoparticles, researchers attached an alkyne-modified KGRGDS peptide to the azide-functionalized surface. acs.orgutoronto.ca The RGD peptide motif is known to bind to integrin receptors, which are often overexpressed on the surface of cells like corneal epithelial cells and various cancer cells. utoronto.ca The "click" reaction resulted in nanoparticles decorated with targeting peptides. Through fluorescence analysis, it was determined that approximately 400 peptides were bound to each nanoparticle. The bioactivity of these peptide-functionalized nanoparticles was confirmed through a competitive cell attachment assay, demonstrating their potential for targeted drug delivery. acs.orgutoronto.ca
Similarly, the research on iron oxide nanoparticles utilized click chemistry to attach an alkyne-bearing LyP-1 peptide. nih.gov This peptide specifically targets the p32 protein, which is overexpressed in tumor-associated lymphatic vessels and on the surface of certain tumor cells. The resulting LyP-1-coated nanoparticles demonstrated effective in-vivo tumor cell targeting. nih.gov
These studies highlight a powerful and modular strategy for creating targeted nanocarriers. The initial functionalization with this compound (or its analogues) provides a stable and biocompatible surface with reactive handles (azides) that can be easily and efficiently conjugated with a wide array of targeting ligands.
Table 2: Examples of Targeted Nanoparticles using Azide-Functionalized PEG Linkers This table is interactive. Click on the headers to sort the data.
| Nanoparticle System | Targeting Ligand | Target Receptor/Protein | Targeted Cells/Tissue | Key Finding | Reference |
|---|---|---|---|---|---|
| Poly(TMCC-co-LA)-g-PEG-N₃ | KGRGDS peptide | Integrin receptors | Rabbit corneal epithelial cells | ~400 peptides per nanoparticle; confirmed bioactivity | acs.orgutoronto.ca |
| Azido-PEG-Iron Oxide | LyP-1 peptide (CGNKRTRGC) | p32 protein | MDA-MB-435 tumor cells | Effective in-vivo tumor targeting | nih.gov |
Analytical and Characterization Methodologies for Methylamino Peg3 Azide Conjugates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the successful formation of the conjugate and elucidating its precise chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to verify the identity and purity of the initial Methylamino-PEG3-azide linker. medkoo.combroadpharm.com Following conjugation, these and other spectroscopic tools are applied to analyze the final, more complex molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy serve as powerful tools for structural verification. By analyzing the chemical shifts, coupling constants, and integration of signals, researchers can confirm the presence of the characteristic peaks of both the biomolecule and the PEG linker. The disappearance of the signal corresponding to the reactive methylamine (B109427) proton and the appearance of new signals corresponding to the newly formed bond (e.g., an amide bond) provide direct evidence of successful conjugation. For more complex structures, 2D NMR techniques like COSY and NOESY can be used to establish through-bond and through-space correlations, respectively, providing detailed insight into the conjugate's three-dimensional structure. rcsi.com
Mass Spectrometry (MS): MS is indispensable for determining the molecular weight of the conjugate, thereby confirming the addition of the this compound linker and any subsequent molecules attached via its azide (B81097) group. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing large biomolecules like antibody-drug conjugates (ADCs). rsc.org By comparing the mass of the unconjugated starting material with the final product, the number of attached linkers per molecule (degree of conjugation) can often be determined. rsc.org
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: FTIR spectroscopy is valuable for identifying the functional groups present in the conjugate. A key application is monitoring the azide group (N₃), which has a characteristic sharp absorption peak. The disappearance or shift of peaks corresponding to the reactive groups (e.g., the methylamine of the linker and a carboxylic acid on a target molecule) and the appearance of a new peak for the resulting amide bond confirm the conjugation reaction. nih.gov Raman spectroscopy can be a more reliable alternative for detecting certain functional groups, like the alkyne group used in click chemistry, which may show only a weak signal in FTIR. nih.gov
X-ray Photoelectron Spectroscopy (XPS): For conjugates immobilized on surfaces, XPS provides elemental composition and chemical state information. It can be used to quantify the degree of substitution on a surface by analyzing the atomic ratios of elements unique to the conjugate, such as the nitrogen from the azide or sulfur from a biotin (B1667282) tag. nih.gov
Chromatographic Methods for Purity Assessment and Product Isolation
Chromatography is essential for both analyzing the purity of the final conjugate and for its isolation from unreacted starting materials and byproducts. The choice of method depends on the properties of the conjugate, such as its size, polarity, and charge.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. It is widely used to resolve the conjugated product from the often more polar starting materials. rsc.org Analytical RP-HPLC, coupled with UV-Vis or MS detectors, allows for the quantification of product purity. rsc.org Preparative RP-HPLC is used to isolate and purify the final conjugate on a larger scale. rsc.org
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This method is particularly useful for analyzing protein conjugates, such as ADCs, to assess their monomeric purity and detect the presence of aggregates, which can impact biological activity and immunogenicity. rsc.org
Hydrophobic Interaction Chromatography (HIC) is another valuable technique for protein-based conjugates. It separates proteins based on surface hydrophobicity and is sensitive enough to separate species with different drug-to-antibody ratios (DARs) in ADC preparations. acs.org
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a conjugation reaction in real-time. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often using UV light or specific chemical stains like ninhydrin. rsc.org
The table below summarizes the common chromatographic techniques used for this compound conjugates.
| Method | Principle | Primary Application | Reference |
| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Purity assessment and preparative isolation of the final conjugate. | rsc.org |
| Size-Exclusion Chromatography (SEC) | Separation by molecular size | Assessing aggregation and confirming the monomeric state of protein conjugates. | rsc.org |
| Hydrophobic Interaction Chromatography (HIC) | Separation by surface hydrophobicity | Separating antibody-drug conjugates with different drug-to-antibody ratios. | acs.org |
| Thin-Layer Chromatography (TLC) | Separation by differential partitioning | Rapid monitoring of reaction progress. | rsc.org |
Evaluation of Conjugation Efficiency and Stability
Quantifying the efficiency of the conjugation reaction and the stability of the resulting linkage is critical for ensuring the product's quality and reliability, especially for therapeutic applications.
Conjugation Efficiency: The efficiency of the conjugation is often expressed as the degree of substitution or the drug-to-antibody ratio (DAR) for ADCs. This parameter defines how many linker-payload molecules have been attached to the parent biomolecule.
Spectrophotometric Methods: UV-Vis spectroscopy can be used to determine the concentration of both the protein and the attached molecule (if it has a distinct chromophore), allowing for the calculation of the conjugation ratio.
Mass Spectrometry: As mentioned, ESI-MS can provide a distribution of species with different numbers of conjugated linkers, from which an average degree of conjugation can be calculated. rsc.org
X-ray Photoelectron Spectroscopy (XPS): For surface-bound conjugates, XPS allows for the calculation of the degree of substitution based on the ratio of specific elements. nih.gov
The efficiency can be influenced by factors such as the ratio of reactants, pH, temperature, and the presence of catalysts. nih.govthermofisher.com For instance, when conjugating to a protein, using a lower crosslinker-to-protein ratio may be necessary if there are many available functional groups, to avoid over-conjugation which could compromise the protein's biological activity. thermofisher.com
Stability Assessment: The stability of the conjugate, particularly the covalent bond formed, is crucial for its intended application. Stability is often tested under conditions that mimic its eventual environment, such as in human plasma or serum at physiological temperature (37°C).
In Vitro Incubation: Conjugates are incubated in relevant biological media (e.g., human plasma) for various time points. rsc.org
Chromatographic Analysis: At each time point, samples are analyzed, typically by HPLC or SEC, to quantify the amount of intact conjugate remaining and to detect any degradation products, such as the release of the payload from an ADC. rsc.orgresearchgate.net This provides data on the conjugate's half-life under specific conditions.
Future Directions and Emerging Research Avenues
Integration of Methylamino-PEG3-azide in Multi-Omics Research
Multi-omics, the integrated analysis of diverse biological data sets such as genomics, proteomics, and metabolomics, offers a holistic view of cellular processes. frontlinegenomics.com The application of bioorthogonal chemistry, for which this compound is a prime reagent, is becoming instrumental in this field. nih.gov By using the azide (B81097) group as a chemical reporter, researchers can tag and isolate specific classes of biomolecules from complex cellular environments. nih.govmdpi.com
The methylamine (B109427) function of this compound allows for its initial covalent attachment to target molecules, such as proteins or metabolites, that feature reactive carboxylic acids or carbonyl groups. broadpharm.com Once attached, the exposed azide group serves as a handle for "clicking" on a probe, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. This two-step labeling strategy is central to many multi-omics workflows.
Detailed Research Findings:
Proteomics: In proteomics, researchers can label newly synthesized proteins or specific post-translational modifications. nih.gov For instance, by metabolically incorporating unnatural amino acids containing a compatible functional group, scientists can use a linker like this compound to attach enrichment tags. Subsequent capture and mass spectrometry analysis allow for the identification and quantification of proteins under specific cellular conditions, providing deep insights into cellular signaling and function. zu.edu.pkmdpi-res.com
Glycomics: The study of glycans, which play crucial roles in cell signaling and disease, has been revolutionized by bioorthogonal chemistry. mdpi.com Azide-modified sugars can be metabolically incorporated into cellular glycans. A linker like this compound could then be used to conjugate these azide-tagged glycans to reporter molecules, enabling their visualization and identification.
Metabolomics: Similarly, in metabolomics, azide-functionalized metabolic precursors can be introduced to cells to track their incorporation into various metabolic pathways. The azide handle allows for the selective isolation and analysis of these metabolites, helping to map metabolic fluxes and identify novel enzymatic activities.
The integration of data from these varied applications provides a more comprehensive understanding of how cellular morphology and genetics influence cell chemistry and signaling pathways in both healthy and diseased states, such as cancer. frontlinegenomics.com
Novel Reaction Chemistries and Expanding Bioorthogonal Toolkit
The utility of this compound is defined by the bioorthogonal reactions its azide group can undergo. nih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, concerns over the cytotoxicity of copper catalysts have driven the development of alternative, copper-free reactions. mdpi.commdpi.com This has led to a significant expansion of the bioorthogonal toolkit available to researchers.
Key Bioorthogonal Reactions:
Staudinger Ligation: An early bioorthogonal reaction, the Staudinger ligation occurs between an azide and a triarylphosphine. mdpi.comnih.gov While it requires no catalyst, it is often limited by slow reaction kinetics. nih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To eliminate the need for a toxic copper catalyst, SPAAC utilizes strained cyclooctynes, such as BCN (bicyclo[6.1.0]nonyne) or DBCO (dibenzocyclooctyne), which react rapidly with azides. mdpi.combiochempeg.commedchemexpress.com this compound is explicitly designed to be compatible with these reagents, allowing for efficient conjugation within living cells without copper-induced toxicity. broadpharm.commedchemexpress.com
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Representing the next generation of click chemistry, the IEDDA reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481), TCO) boasts exceptionally fast reaction rates, orders of magnitude faster than SPAAC. acs.org While this compound contains an azide, not a tetrazine, the development of such rapid chemistries influences the design of new linkers and experimental strategies, pushing the boundaries of what can be labeled and tracked in real-time.
The continuous development of new bioorthogonal reactions with faster kinetics and improved specificity enhances the versatility of reagents like this compound. acs.org These advancements enable more complex experimental designs, such as multi-target labeling and real-time imaging of dynamic biological processes.
Table 1: Comparison of Major Azide-Based Bioorthogonal Reactions
| Reaction | Key Reactants | Catalyst Required | Relative Rate | Key Advantage |
|---|---|---|---|---|
| Staudinger Ligation | Azide, Phosphine (B1218219) | No | Slow | Catalyst-free |
| CuAAC | Azide, Terminal Alkyne | Copper(I) | Fast | High yield and specificity |
| SPAAC | Azide, Strained Alkyne (e.g., DBCO, BCN) | No | Moderate to Fast | Copper-free, biocompatible biochempeg.com |
| IEDDA | Tetrazine, Strained Alkene (e.g., TCO) | No | Very Fast | Extremely rapid kinetics |
Advancements in Automated Synthesis and High-Throughput Screening
The discovery of new drugs and biological probes increasingly relies on the synthesis and evaluation of large compound libraries. rsc.org Advancements in automated synthesis and high-throughput screening (HTS) are critical to this process, and linkers like this compound are well-suited for these platforms.
Automated Synthesis: The synthesis of PEG linkers can be a meticulous process. acs.org Methods for producing uniform PEGs often involve iterative, step-wise organic synthesis, which is amenable to automation. acs.org The synthesis of amino-terminated PEGs can be achieved by converting a hydroxyl group to a better leaving group (like a tosylate), followed by reaction with sodium azide and subsequent reduction via a Staudinger reaction. mdpi.com Automating these steps can increase reproducibility and yield, making specialized linkers more accessible.
High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of thousands of chemical compounds for a specific biological activity. labmanager.com The robust and specific nature of click chemistry makes it ideal for HTS. rsc.org
Library Synthesis: Researchers can generate large libraries of azide-containing molecules. rsc.org These can then be "clicked" onto alkyne-functionalized scaffolds or screening platforms using automated liquid handlers.
On-Chip Platforms: Emerging technologies enable the synthesis, characterization, and biological screening of compounds on a single microchip. nih.gov The chemoselective nature of the azide-alkyne reaction is perfect for such miniaturized, parallel synthesis formats, where cross-reactivity must be minimized. biochempeg.com
This compound, as a source of a PEGylated azide, can be used to create libraries of molecules with improved solubility and cell permeability, properties that are highly desirable for drug candidates identified through HTS. broadpharm.com
Translational Research and Clinical Development Potential
The ultimate goal of much biomedical research is the translation of laboratory findings into clinical applications. The properties of this compound, specifically its PEG component and its bioorthogonal azide handle, align closely with key strategies in modern drug development. researchgate.net
PEGylation in Therapeutics: PEGylation—the covalent attachment of PEG chains to a drug molecule—is a clinically validated strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutics. researchgate.netucl.ac.be Over 30 PEGylated drugs have been approved for clinical use. researchgate.net
Benefits of PEGylation:
Extended Half-Life: The PEG chain increases the hydrodynamic size of the drug, reducing its clearance by the kidneys and prolonging its circulation time in the bloodstream. mdpi.comresearchgate.net
Improved Solubility: PEG can increase the water solubility of hydrophobic drugs, which is often a major hurdle in formulation. mdpi.com
Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, reducing the risk of an immune response. ucl.ac.be
Bioorthogonal Chemistry in Drug Delivery: Bioorthogonal chemistry offers a powerful method for targeted drug delivery and the development of sophisticated therapeutic platforms like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis-Targeting Chimeras). medchemexpress.compcbiochemres.com By genetically introducing an azide-bearing unnatural amino acid into a therapeutic protein or antibody, site-specific PEGylation can be achieved using a compatible PEG linker. researchgate.net This precise control over the conjugation site is a significant advantage over traditional methods, which often result in heterogeneous mixtures that can compromise biological activity. acs.orgfrontiersin.org
While this compound itself is a research tool and not a therapeutic, it is a critical building block for creating next-generation drugs. creative-biolabs.com Its use in constructing precisely engineered ADCs, targeted nanoparticles, and other advanced drug delivery systems gives it significant translational potential, paving the way for more effective and better-tolerated therapies. mdpi.compcbiochemres.com
Q & A
Q. What are the key functional groups in Methylamino-PEG3-azide, and how do they participate in chemical reactions?
this compound contains two reactive groups: (1) an azide (-N₃) that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry (e.g., with DBCO or BCN) to form stable triazole linkages, and (2) a methylamine (-NHCH₃) that reacts with carboxylic acids or activated esters (e.g., via EDC/NHS coupling) to form amide bonds. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance during conjugation .
Q. How should this compound be stored to maintain stability?
Store at -20°C in a dry, dark environment to prevent degradation. Avoid repeated freeze-thaw cycles, as moisture and light can hydrolyze the azide group or oxidize the PEG chain. For aqueous solutions, use immediately or aliquot into single-use volumes .
Q. What are standard protocols for conjugating this compound to proteins or peptides?
- Step 1: Activate the target molecule’s carboxylic acid groups using EDC/NHS.
- Step 2: React the activated ester with the methylamine group of this compound.
- Step 3: Perform click chemistry (e.g., with alkyne-modified dyes or biomolecules) on the azide group.
- Validation: Confirm conjugation via MALDI-TOF MS or SDS-PAGE with fluorescence detection .
Advanced Research Questions
Q. How can researchers optimize click chemistry reactions involving this compound in aqueous biological systems?
- Use Cu(I) catalysts (e.g., TBTA or THPTA) to accelerate CuAAC while minimizing copper toxicity.
- For strain-promoted reactions (e.g., with DBCO), maintain pH 7–8 and avoid reducing agents like DTT.
- Monitor reaction progress via HPLC or fluorescence quenching assays to determine optimal stoichiometry and reaction time .
Q. What strategies mitigate side reactions when conjugating the methylamine group to carboxylates?
- Protection: Temporarily block competing nucleophilic groups (e.g., lysine residues) with Boc or Fmoc protecting agents.
- pH Control: Conduct reactions at pH 5–6 to favor selective amide bond formation over amine oxidation or PEG hydrolysis .
Q. How can triazole formation be characterized post-click chemistry?
- NMR: Identify triazole protons (δ 7.5–8.5 ppm in ¹H NMR).
- Mass Spectrometry: Detect mass shifts corresponding to triazole adducts (Δm/z + 26 for DBCO reactions).
- FT-IR: Confirm azide disappearance (peak at ~2100 cm⁻¹) .
Q. What are the design considerations for using this compound in PROTACs or drug-delivery systems?
- Linker Length: The PEG3 spacer balances solubility and steric flexibility for target engagement.
- Stability: Test linker integrity in serum using LC-MS to ensure resistance to enzymatic cleavage.
- Biolayer Interferometry: Quantify binding kinetics between PROTAC components post-conjugation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields reported across studies?
- Variable Catalyst Activity: Copper source (e.g., CuSO₄ vs. CuBr) and ligand purity significantly impact CuAAC efficiency.
- Solvent Effects: PEG3’s hydrophilicity may reduce yields in organic solvents; use DMSO/water mixtures for hydrophobic substrates.
- Validation: Replicate protocols with internal controls (e.g., fluorescent azide/alkyne standards) .
Q. Why do some studies report instability of this compound in aqueous buffers?
- Hydrolysis Risk: Azide groups degrade in acidic (pH < 4) or high-temperature conditions.
- Solution: Use freshly prepared PBS (pH 7.4) and conduct reactions at 4°C for long-term stability .
Methodological Best Practices
Q. What analytical techniques are critical for quality control of this compound?
Q. How can researchers troubleshoot low conjugation efficiency in live-cell labeling experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
